molecular formula C19H13F2N3O2 B2413325 7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one CAS No. 2380182-90-9

7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one

Cat. No.: B2413325
CAS No.: 2380182-90-9
M. Wt: 353.329
InChI Key: AJYHQDIFLJUKQD-UHFFFAOYSA-N
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Description

7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group attached to the imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and an aldehyde or ketone.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with the imidazo[1,2-a]pyrazine intermediate.

    Attachment of the methoxyphenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a boronic acid derivative of methoxybenzene and the imidazo[1,2-a]pyrazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives of the compound can undergo substitution reactions with nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-(3,4-difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, inhibiting its activity, and thereby exerting a therapeutic effect. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    7-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one: Similar structure but with chlorine atoms instead of fluorine atoms.

    7-(3,4-Difluorophenyl)-2-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-8-one: Similar structure but with a hydroxy group instead of a methoxy group.

    7-(3,4-Difluorophenyl)-2-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-one: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

The uniqueness of 7-(3,4-difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one lies in its specific combination of functional groups, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity to biological targets, and overall stability, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-(3,4-difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2/c1-26-14-5-2-12(3-6-14)17-11-23-8-9-24(19(25)18(23)22-17)13-4-7-15(20)16(21)10-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYHQDIFLJUKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CN(C(=O)C3=N2)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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